(S)-叔丁基(1-((甲氧基甲基)氨基)-4-甲基-1-氧代戊烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

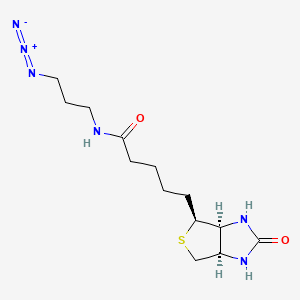

“(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate”, also known as t-Boc-L-leucine methyl ester, is a chemical compound used in various fields of research and industry. It is an organic carbamate, a key structural motif in many approved drugs and prodrugs .

Synthesis Analysis

The synthesis of carbamates involves the use of carbamates in medicinal chemistry, with many derivatives specifically designed to make drug-target interactions through their carbamate moiety . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis

The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides, and play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .Physical And Chemical Properties Analysis

Carbamates display very good chemical and proteolytic stabilities . They are capable of permeating cell membranes, which makes them useful in medicinal chemistry .科学研究应用

药物设计与药物化学

氨基甲酸酯基团是“(S)-叔丁基(1-((甲氧基甲基)氨基)-4-甲基-1-氧代戊烷-2-基)氨基甲酸酯”中的一个关键结构单元,在药物设计和药物化学中起着重要作用 . 许多获批的药物和前药都是专门设计用于通过其氨基甲酸酯部分进行药物-靶点相互作用的 . 氨基甲酸酯官能团由于氮上非键合电子的离域到羧基部分,对构象施加了一定程度的限制 .

增加跨细胞膜的渗透性

氨基甲酸酯在药物化学中的新兴作用还归因于其化学稳定性和提高跨细胞膜渗透性的能力 . 这使其成为设计需要被身体有效吸收的药物的重要组成部分。

农业化学品

氨基甲酸酯衍生物在农业化学品中广泛存在,例如杀虫剂、杀菌剂和除草剂 . 这是由于它们的化学稳定性以及它们与各种生物靶标相互作用的能力。

有机合成与肽化学

有机氨基甲酸酯在有机合成和肽化学中作为胺和氨基酸的最佳保护基团发挥着非常重要的作用 . 这使得它们在生产复杂的有机分子和肽方面具有价值。

氨基甲酸酯和酰胺的绿色合成

该化合物可用于通过Cu@Sal‐Cs催化的C–O和C–N氧化偶联反应来进行氨基甲酸酯和酰胺的绿色合成 . 该方法环保且经济高效,使其成为可持续化学中的宝贵工具。

从醇和受阻胺形成氨基甲酸酯

该化合物可用于从醇和受阻胺中形成氨基甲酸酯 . 该反应形成带有受阻伯胺和氨基酸/酯部分的氨基甲酸酯 , 这在各种化学合成中很有用。

作用机制

未来方向

Carbamates have received much attention in recent years due to their application in drug design and discovery . They serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . As research continues, we can expect to see more applications of carbamates in the field of medicinal chemistry.

属性

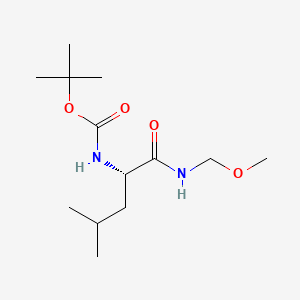

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves the protection of the amine group, alkylation of the protected amine, deprotection of the amine, and carbamate formation.", "Starting Materials": [ "4-methyl-2-oxopentanoic acid", "tert-butylamine", "methoxymethyl chloride", "potassium carbonate", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Protection of the amine group with methoxymethyl chloride in the presence of potassium carbonate and N,N-dimethylformamide to form (S)-tert-butyl (1-(methoxymethyl)amino)-4-methyl-1-oxopentan-2-ol", "Alkylation of the protected amine with 4-methyl-2-oxopentanoic acid in the presence of N,N-dimethylformamide and diethyl ether to form (S)-tert-butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol", "Deprotection of the amine group with hydrochloric acid to form (S)-tert-butyl (1-((hydroxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol", "Formation of the carbamate by treating the (S)-tert-butyl (1-((hydroxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol with phosgene and sodium hydroxide, followed by treatment with carbon dioxide to form (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate" ] } | |

CAS 编号 |

87694-50-6 |

分子式 |

C13H26N2O4 |

分子量 |

274.361 |

IUPAC 名称 |

tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C13H26N2O4/c1-9(2)7-10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t10-/m0/s1 |

InChI 键 |

QITBKOUSMJIKRJ-JTQLQIEISA-N |

SMILES |

CC(C)CC(C(=O)NCOC)NC(=O)OC(C)(C)C |

同义词 |

[(1S)-1-[(Methoxymethylamino)carbonyl]-3-methylbutyl]-carbamic Acid 1-Dimethylethyl Ester; [1-[(Methoxymethylamino)carbonyl]-3-methylbutyl]-carbamic Acid 1-Dimethylethyl Ester; (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)